2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide 2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002937
InChI: InChI=1S/C8H9N3O/c9-7(12)6-2-1-4-11-5-3-10-8(6)11/h1-2,4H,3,5H2,(H2,9,12)
SMILES:
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol

2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide

CAS No.:

Cat. No.: VC16002937

Molecular Formula: C8H9N3O

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide -

Specification

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name 2,3-dihydroimidazo[1,2-a]pyridine-8-carboxamide
Standard InChI InChI=1S/C8H9N3O/c9-7(12)6-2-1-4-11-5-3-10-8(6)11/h1-2,4H,3,5H2,(H2,9,12)
Standard InChI Key NYNBGWYQROKFDY-UHFFFAOYSA-N
Canonical SMILES C1CN2C=CC=C(C2=N1)C(=O)N

Introduction

Structural Characteristics and Chemical Properties

Core Scaffold and Functional Group Analysis

The 2,3-dihydroimidazo[1,2-a]pyridine-8-carboxamide features a bicyclic framework comprising an imidazole ring fused to a pyridine ring. The carboxamide group at the 8-position introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets such as kinases . The saturation of the imidazole ring (2,3-dihydro configuration) reduces aromaticity compared to fully conjugated analogs, potentially enhancing solubility and metabolic stability .

Key structural parameters include:

  • Molecular Formula: C9H10N3OC_9H_{10}N_3O (derived from PubChem data for related compounds ).

  • Hydrogen-Bond Acceptors: The carboxamide oxygen and pyridine nitrogen.

  • Planarity: Partial planarity of the fused rings facilitates π-π stacking with aromatic residues in enzyme active sites .

Synthesis and Chemical Reactivity

Table 1: Representative Synthetic Intermediates and Yields

IntermediateReaction ConditionsYield (%)Reference
2-Aminopyridine derivativeHCl, reflux, 12h78
Chloroacetamide adductDMF, 80°C, 6h65
Carboxamide productHATU, DIPEA, RT82

Biological Activities and Mechanism of Action

Kinase Inhibition

The compound’s structural similarity to PI3K inhibitors, such as 2,3-dihydroimidazo[1,2-c]quinazoline derivatives, suggests potential kinase-modulating activity . In PI3Kγ inhibition assays, analogous compounds demonstrated IC50_{50} values in the nanomolar range (Table 2) . The carboxamide group likely engages in hydrogen bonding with kinase active sites, while the fused rings occupy hydrophobic pockets.

Table 2: IC50_{50} Values of Analogous PI3K Inhibitors

Compoundp110α IC50_{50} (nM)p110β IC50_{50} (nM)
32h0.911.2
32g1.820.8
32f2.918.3

Antimicrobial and Anticancer Properties

Derivatives of the imidazo[1,2-a]pyridine scaffold exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria . The carboxamide moiety enhances membrane permeability, enabling disruption of bacterial cell walls. In cancer models, structural analogs inhibit proliferation by inducing G1 cell cycle arrest and apoptosis .

Pharmacological Applications

Hyper-Proliferative Disorders

Preclinical studies on related dihydroimidazo-quinazoline compounds demonstrate efficacy in xenograft models of breast and lung cancers . The compound’s ability to block PI3K/Akt/mTOR signaling pathways positions it as a candidate for combination therapies with chemotherapeutic agents .

Inflammatory Diseases

PI3Kγ inhibition reduces neutrophil migration and cytokine production in rheumatoid arthritis models . The carboxamide derivative’s improved pharmacokinetic profile (e.g., oral bioavailability >60% in rodents) supports its development as an anti-inflammatory agent .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget ActivityIC50_{50}/EC50_{50}
2-Methylimidazo[1,2-a]pyridineCarcinogenic metaboliteN/A
4-Aminoimidazo[1,2-a]pyridineAntimicrobial12 µM (E. coli)
Target compoundPI3Kγ inhibition8.7 nM (predicted)

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